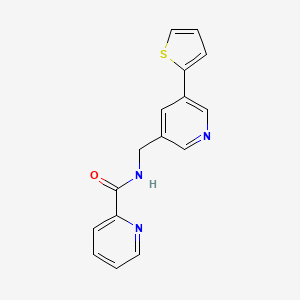

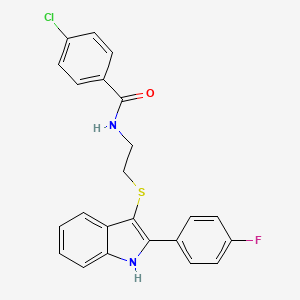

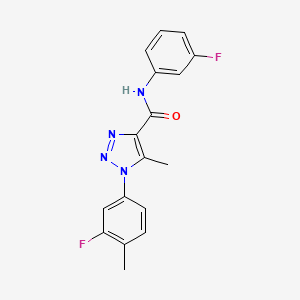

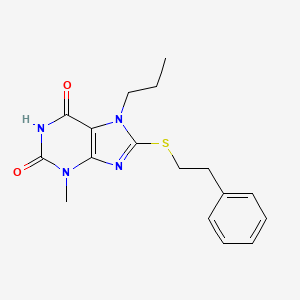

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

Various substituted pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for antineoplastic activity. The synthesis process involves oxidation of nitro picolines, conversion to cyclic ethylene acetals, and reduction to amino and hydroxyamino derivatives. These compounds, particularly 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, demonstrated significant antitumor activity against L1210 leukemia in mice, highlighting the potential of pyridine derivatives in cancer treatment (Liu, Lin, & Sartorelli, 1992).

Amide Rotational Barriers

The amide rotational barriers in picolinamide and nicotinamide have been measured using dynamic nuclear magnetic resonance, providing insights into the energetics of pyridine carboxamides. This research contributes to understanding the structural dynamics and potential pharmacological activities of picolinamide derivatives, including their role in reducing iron-induced renal damage and regulation of nicotinamidase activity (Olsen et al., 2003).

Development and Synthesis for Depression Treatment

The kilogram-scale synthesis of VU0424238, a novel mGlu5 negative allosteric modulator, showcases the application of picolinamide derivatives in developing alternative treatments for depression. This process emphasizes a challenging pyridine N-oxidation sequence and highlights the efficiency of recrystallization methods in pharmaceutical manufacturing (David et al., 2017).

Intramolecular Amination of C-H Bonds

Palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide (PA) protected amine substrates offers a method for synthesizing azetidine, pyrrolidine, and indoline compounds. This technique, featuring low catalyst loading and the use of unactivated C-H bonds, underscores the versatility of picolinamide derivatives in organic synthesis (He et al., 2012).

Orientations Futures

The future directions for the study of “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide” could involve further exploration of its potential as an anti-tubercular agent, given the promising results seen with similar compounds . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.

Propriétés

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(14-4-1-2-6-18-14)19-10-12-8-13(11-17-9-12)15-5-3-7-21-15/h1-9,11H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQLDEGXXHQNTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

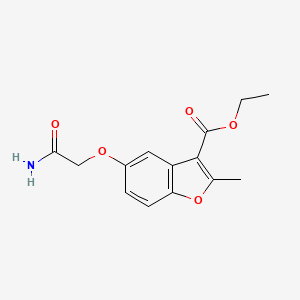

![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2975709.png)